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Abstract
Batefenterol (GSK961081, TD-5959) is a pioneering investigational bifunctional molecule that

combines muscarinic receptor antagonism and β2-adrenoceptor agonism within a single

chemical entity. This unique approach, termed a muscarinic antagonist and β2-agonist (MABA),

was designed to provide enhanced bronchodilation for the treatment of chronic obstructive

pulmonary disease (COPD) by targeting two key pathways in airway smooth muscle regulation.

This technical guide provides a comprehensive overview of the discovery and development

history of Batefenterol, detailing its synthesis, preclinical pharmacology, and clinical

evaluation. The document includes structured data tables, detailed experimental protocols, and

visualizations of key pathways and workflows to serve as a valuable resource for researchers,

scientists, and drug development professionals in the field of respiratory medicine.

Introduction
The management of chronic obstructive pulmonary disease (COPD) primarily focuses on

alleviating symptoms and preventing exacerbations through bronchodilation.[1] Combining

bronchodilators with different mechanisms of action, such as long-acting muscarinic

antagonists (LAMAs) and long-acting β2-agonists (LABAs), has been shown to be more

effective than monotherapy.[1] The development of Batefenterol represents a novel strategy to
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deliver dual pharmacology from a single molecule, potentially offering a simplified and more

effective treatment regimen. This guide chronicles the journey of Batefenterol from its

chemical synthesis to its evaluation in clinical trials.

Chemical Synthesis and Structure
Batefenterol is chemically identified as (R)-1-(3-((2-chloro-4-(((2-hydroxy-2-(8-hydroxy-2-oxo-

1,2-dihydroquinolin-5-yl)ethyl)amino)methyl)-5-methoxyphenyl)amino)-3-oxopropyl)piperidin-4-

yl [1,1'-biphenyl]-2-ylcarbamate.[2][3] The molecule was developed through a multi-step

synthetic process.

Chemical Information
Property Value Source

IUPAC Name

[1-[3-[2-chloro-4-[[[(2R)-2-

hydroxy-2-(8-hydroxy-2-oxo-

1H-quinolin-5-

yl)ethyl]amino]methyl]-5-

methoxyanilino]-3-

oxopropyl]piperidin-4-yl] N-(2-

phenylphenyl)carbamate

[3]

Molecular Formula C40H42ClN5O7

Molecular Weight 740.2 g/mol

CAS Number 743461-65-6

Synonyms GSK961081, TD-5959

Synthetic Pathway
The synthesis of Batefenterol is a multi-step process involving the preparation of key

intermediates followed by their coupling and final deprotection steps. A general overview of the

synthetic scheme is presented below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b1667760?utm_src=pdf-body
https://www.benchchem.com/product/b1667760?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/25100753/
https://pubchem.ncbi.nlm.nih.gov/compound/Batefenterol
https://pubchem.ncbi.nlm.nih.gov/compound/Batefenterol
https://www.benchchem.com/product/b1667760?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667760?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of Batefenterol

Starting Materials:
- Substituted anilines

- Acryloyl chloride
- Piperidin-4-ol derivatives

Intermediate 1:
Acrylamide derivative

Acylation

Intermediate 2:
Biphenyl carbamate muscarinic antagonist moiety

Intermediate 3:
Protected carbostyril β2-agonist moiety

Coupling Reaction:
1,4-addition of Intermediate 2 to Intermediate 1

Reductive Amination:
Coupling with Intermediate 3

Reduction and Oxidation

Final Deprotection

Batefenterol

Click to download full resolution via product page

A high-level overview of the synthetic pathway for Batefenterol.
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Detailed Synthetic Protocol:

The synthesis of Batefenterol involves a convergent approach, with the preparation of three

key intermediates that are subsequently combined.

Step 1: Synthesis of the Acrylamide Intermediate

Commercially available substituted anilines are reacted with acryloyl chloride in the presence

of a base (e.g., NaHCO3) in a suitable solvent like dichloromethane (DCM) to yield the

corresponding acrylamide derivative.

Step 2: Synthesis of the Biphenyl Carbamate Muscarinic Antagonist Moiety

This intermediate is prepared from commercially available starting materials in a multi-step

process that involves the formation of a biphenyl carbamate structure attached to a

piperidine ring.

Step 3: Synthesis of the Protected Carbostyril β2-Agonist Moiety

The β2-agonist component, a protected 8-hydroxy-2-oxo-1,2-dihydroquinoline derivative, is

synthesized from commercially available precursors. The hydroxyl groups are protected with

suitable protecting groups (e.g., silyl ethers) to prevent unwanted side reactions in

subsequent steps.

Step 4: Coupling and Final Assembly

A 1,4-Michael addition reaction is performed between the biphenyl carbamate muscarinic

antagonist moiety and the acrylamide intermediate.

The resulting ester is reduced to an alcohol using a reducing agent like lithium borohydride,

followed by oxidation to the corresponding aldehyde.

Reductive amination is then carried out between the aldehyde and the protected carbostyril

β2-agonist moiety.

Finally, the protecting groups on the β2-agonist moiety are removed to yield Batefenterol.
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Preclinical Pharmacology
Batefenterol's unique pharmacological profile stems from its ability to act as both a muscarinic

receptor antagonist and a β2-adrenoceptor agonist.

Mechanism of Action
Batefenterol exerts its bronchodilatory effects through two distinct signaling pathways in

airway smooth muscle cells:

Muscarinic Receptor Antagonism: By blocking M3 muscarinic receptors, Batefenterol
prevents acetylcholine-induced bronchoconstriction. This leads to a decrease in intracellular

calcium levels and subsequent smooth muscle relaxation.

β2-Adrenoceptor Agonism: Batefenterol stimulates β2-adrenoceptors, leading to the

activation of adenylyl cyclase, an increase in intracellular cyclic adenosine monophosphate

(cAMP), and activation of protein kinase A (PKA). This cascade ultimately results in smooth

muscle relaxation.

Batefenterol's Dual Mechanism of Action

Muscarinic Antagonism

β2-Adrenoceptor Agonism

Batefenterol M3 Muscarinic
Receptor

Blocks

β2-Adrenergic
Receptor

Activates

Phospholipase CInhibits IP3 ↑ Intracellular Ca2+ Bronchoconstriction

Adenylyl Cyclase ↑ cAMP Protein Kinase A Bronchodilation

Click to download full resolution via product page

Signaling pathways of Batefenterol's dual action.

In Vitro Pharmacology
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Binding Affinity:

The binding affinity of Batefenterol to human muscarinic and β2-adrenergic receptors was

determined using radioligand binding assays.

Receptor Radioligand Ki (nM) Source

hM2
[3H]-N-

methylscopolamine
1.4

hM3
[3H]-N-

methylscopolamine
1.3

hβ2 [3H]-CGP12177 3.7

Functional Activity:

The functional activity of Batefenterol was assessed in various in vitro assays.

Assay Parameter Value Source

hβ2-adrenoceptor

agonism (cAMP

stimulation)

EC50 (nM) 0.29

Guinea pig tracheal

ring relaxation (MABA

effect)

EC50 (nM) 11

Guinea pig tracheal

ring relaxation (MA

effect)

EC50 (nM) 50.2

Guinea pig tracheal

ring relaxation (BA

effect)

EC50 (nM) 24.6

Experimental Protocols
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Radioligand Binding Assay:

Membrane Preparation: Membranes from CHO cells stably expressing human recombinant

M2, M3, or β2 receptors were used.

Incubation: Membranes were incubated with a fixed concentration of the appropriate

radioligand ([3H]-N-methylscopolamine for M2/M3, [3H]-CGP12177 for β2) and varying

concentrations of Batefenterol in assay buffer.

Separation: Bound and free radioligand were separated by rapid filtration through glass fiber

filters.

Detection: The radioactivity retained on the filters was quantified using a scintillation counter.

Data Analysis: Ki values were calculated from IC50 values using the Cheng-Prusoff

equation.

cAMP Accumulation Assay:

Cell Culture: Human embryonic kidney (HEK293) cells expressing the human β2-

adrenoceptor were used.

Stimulation: Cells were incubated with varying concentrations of Batefenterol in the

presence of a phosphodiesterase inhibitor.

Lysis and Detection: Cells were lysed, and the intracellular cAMP levels were measured

using a commercially available cAMP assay kit.

Data Analysis: EC50 values were determined by fitting the concentration-response data to a

sigmoidal curve.

Isolated Guinea Pig Trachea Experiment:

Tissue Preparation: Tracheal rings were isolated from male Hartley guinea pigs and mounted

in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with

95% O2/5% CO2.
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Contraction: Tracheal rings were pre-contracted with a submaximal concentration of a

contractile agent (e.g., carbachol).

Drug Addition: Cumulative concentrations of Batefenterol were added to the organ bath,

and the relaxation response was measured.

Data Analysis: EC50 values were calculated from the concentration-response curves.

Clinical Development
Batefenterol progressed to Phase II clinical trials for the treatment of COPD.

Phase IIb Dose-Finding Study (NCT02570165)
This randomized, double-blind, placebo-controlled, parallel-group study was designed to

assess the dose-response, efficacy, and safety of five different doses of Batefenterol
administered via a dry powder inhaler once daily for 42 days in patients with COPD.

Study Design:
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Phase IIb Dose-Finding Study Workflow

Treatment Arms

Screening & Run-in (2 weeks) Randomization (N=323) Treatment (42 days, once daily) Follow-up

Batefenterol 37.5 µg

Batefenterol 75 µg

Batefenterol 150 µg

Batefenterol 300 µg

Batefenterol 600 µg

Placebo

Umeclidinium/Vilanterol 62.5/25 µg

Click to download full resolution via product page

Workflow of the Phase IIb dose-finding study for Batefenterol.

Key Study Parameters:
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Parameter Description

Patient Population

Patients aged ≥40 years with a diagnosis of

COPD, and a post-bronchodilator FEV1 ≥30%

and ≤70% of predicted normal.

Interventions

Batefenterol (37.5, 75, 150, 300, or 600 µg),

placebo, or umeclidinium/vilanterol (62.5/25 µg)

administered once daily via a dry powder

inhaler.

Primary Endpoint
Change from baseline in weighted-mean FEV1

over 0-6 hours post-dose on Day 42.

Secondary Endpoint
Change from baseline in trough FEV1 on Day

42.

Results Summary:

All doses of Batefenterol demonstrated statistically and clinically significant improvements in

both the primary and secondary endpoints compared to placebo. A relatively flat dose-response

was observed, with doses of 150 µg and above showing improvements in lung function

comparable to the active comparator.

Phase II Cardiovascular Safety Study (NCT02573870)
This study evaluated the safety and tolerability of Batefenterol in combination with the inhaled

corticosteroid fluticasone furoate.

Key Study Parameters:

Parameter Description

Patient Population Patients with stable COPD.

Interventions
Batefenterol 300 µg / fluticasone furoate 100 µg

or placebo once daily for 6 weeks.

Primary Endpoint
Change from baseline in 0-4-hour weighted

mean heart rate on Day 42.
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Results Summary:

The combination of Batefenterol and fluticasone furoate was well-tolerated and did not show

any new or unexpected safety signals, including cardiovascular effects.

Conclusion
Batefenterol represents a significant advancement in the development of dual-pharmacology

molecules for the treatment of COPD. Its unique design, combining muscarinic antagonism and

β2-agonism in a single entity, demonstrated promising efficacy and safety in preclinical and

Phase II clinical studies. The comprehensive data presented in this technical guide highlights

the rigorous scientific investigation that underpinned the development of Batefenterol and

provides valuable insights for future research in the field of respiratory drug discovery. While

the development of Batefenterol did not progress to Phase III trials, the knowledge gained

from its journey has undoubtedly paved the way for the next generation of inhaled therapies for

obstructive lung diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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